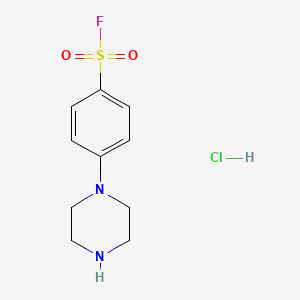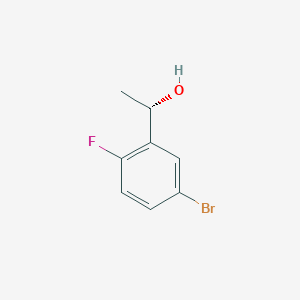
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of both bromine and fluorine atoms in the phenyl ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-bromo-2-fluorobenzene.
Grignard Reaction: The 5-bromo-2-fluorobenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Addition Reaction: The phenylmagnesium bromide intermediate is then reacted with (S)-epichlorohydrin under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagents and intermediates.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Ensuring the enantiomeric purity and chemical integrity of the compound through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethanone.
Reduction: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethane.
Substitution: Formation of compounds like (S)-1-(5-Azido-2-fluorophenyl)ethan-1-ol or (S)-1-(5-Cyano-2-fluorophenyl)ethan-1-ol.
Applications De Recherche Scientifique
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(5-Bromo-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(5-Bromo-2-fluorophenyl)ethan-1-one: The ketone derivative.
1-(5-Bromo-2-fluorophenyl)ethane: The fully reduced derivative.
Uniqueness
(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H8BrFO |
|---|---|
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
Clé InChI |
QWIJUQVYIYCHMK-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1)Br)F)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
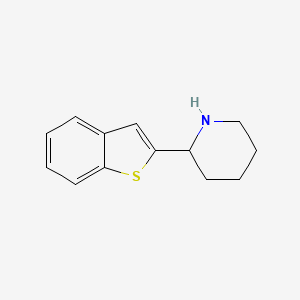
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
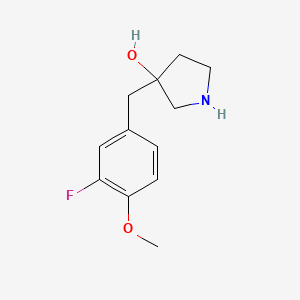

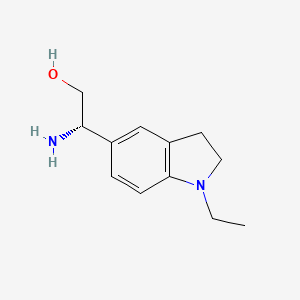
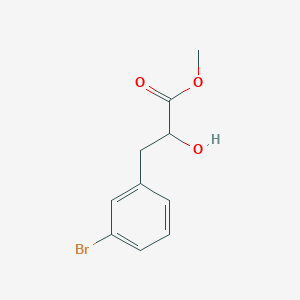

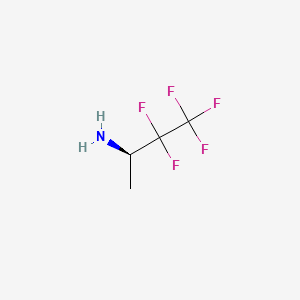
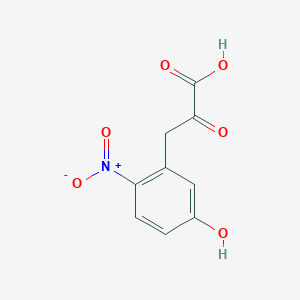
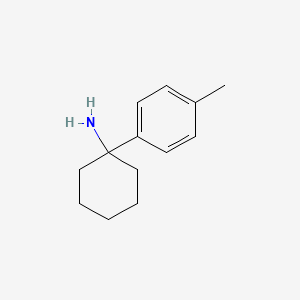
![[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
